molecular formula C13H12N2O2S B11669039 N'-(2-methoxybenzylidene)-2-thiophenecarbohydrazide

N'-(2-methoxybenzylidene)-2-thiophenecarbohydrazide

Cat. No.: B11669039
M. Wt: 260.31 g/mol
InChI Key: SAQVZFJFQMSYKT-NTEUORMPSA-N
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Description

N’-(2-methoxybenzylidene)-2-thiophenecarbohydrazide is a hydrazone derivative known for its diverse applications in various fields of science. This compound is characterized by the presence of a methoxybenzylidene group attached to a thiophenecarbohydrazide moiety. It has garnered attention due to its potential biological activities and its role as a corrosion inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-methoxybenzylidene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 2-methoxybenzaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in an ethanol solvent with the addition of a catalytic amount of acetic acid. The mixture is refluxed for several hours, leading to the formation of the desired hydrazone compound .

Industrial Production Methods

While specific industrial production methods for N’-(2-methoxybenzylidene)-2-thiophenecarbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(2-methoxybenzylidene)-2-thiophenecarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Mechanism of Action

The mechanism by which N’-(2-methoxybenzylidene)-2-thiophenecarbohydrazide exerts its effects involves its interaction with molecular targets and pathways. As a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents oxidation and corrosion. The presence of electronegative atoms like nitrogen, sulfur, and oxygen in its structure enhances its binding affinity to metal surfaces .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N’-(2-methoxybenzylidene)benzohydrazide
  • N’-(2-methoxybenzylidene)-3,4-methylenedioxybenzohydrazide
  • 2-(2-methoxybenzylidene) hydrazine-1-carbothioamide

Uniqueness

N’-(2-methoxybenzylidene)-2-thiophenecarbohydrazide stands out due to its unique combination of a methoxybenzylidene group and a thiophenecarbohydrazide moiety. This structure imparts distinct chemical and biological properties, making it more effective as a corrosion inhibitor and a potential therapeutic agent compared to its analogs .

Properties

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C13H12N2O2S/c1-17-11-6-3-2-5-10(11)9-14-15-13(16)12-7-4-8-18-12/h2-9H,1H3,(H,15,16)/b14-9+

InChI Key

SAQVZFJFQMSYKT-NTEUORMPSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)C2=CC=CS2

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)C2=CC=CS2

Origin of Product

United States

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